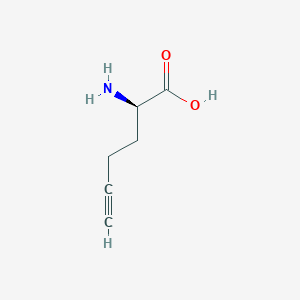

(2R)-2-aminohex-5-ynoic Acid

Descripción

BenchChem offers high-quality (2R)-2-aminohex-5-ynoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-aminohex-5-ynoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-aminohex-5-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447532 |

Source

|

| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211054-02-3 |

Source

|

| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Physical Properties, Chemical Stability, and Applications of (2R)-2-Aminohex-5-ynoic Acid

Executive Summary

(2R)-2-aminohex-5-ynoic acid—commonly referred to as D-homopropargylglycine (D-HPG)—is a highly specialized non-canonical amino acid (ncAA). Featuring a D-chiral center and a terminal alkyne side chain, D-HPG is a critical building block in modern chemical biology and drug development. While its L-enantiomer is predominantly utilized as a methionine surrogate for the metabolic labeling of nascent proteins, D-HPG is engineered for the rational design of proteolytically stable peptidomimetics and multivalent therapeutic constructs. This whitepaper details the physicochemical properties, stability profiles, and validated experimental workflows for utilizing D-HPG in advanced bioconjugation.

Physical and Chemical Properties

Understanding the foundational properties of D-HPG is essential for optimizing its behavior in solid-phase peptide synthesis (SPPS) and downstream aqueous reactions. The inclusion of an extra methylene group in the side chain (homopropargyl vs. propargyl) extends the alkyne further from the peptide backbone, significantly reducing steric hindrance during cycloaddition reactions.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | (2R)-2-aminohex-5-ynoic acid |

| Common Synonyms | D-Homopropargylglycine; D-HPG; (2R)-2-amino-5-hexynoic acid |

| CAS Number | 211054-02-3 |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Predicted pKa | ~2.21 (carboxyl group); ~9.5 (amino group) |

| Topological Polar Surface Area | 63.3 Ų |

| Solubility | Soluble in Water, DMSO, and standard SPPS solvents (DMF, NMP) |

Data supported by chemical property databases[1].

Chemical Integrity and Stability Profile

The utility of D-HPG in therapeutic development is anchored in its dual stability profile: biological resistance and chemical bioorthogonality.

Proteolytic Stability (Biological Causality)

Endogenous proteases have evolved with strict stereospecificity, exclusively recognizing and cleaving peptide bonds formed by natural L-amino acids. The incorporation of D-HPG introduces a stereochemical inversion at the alpha-carbon. This structural perturbation prevents the peptide backbone from successfully docking into the catalytic triad of proteases (such as trypsin or pepsin). Consequently, peptides incorporating D-HPG exhibit drastically extended plasma half-lives, making them ideal candidates for oral or systemic drug delivery systems[2].

Chemical Stability and Bioorthogonality

The terminal alkyne moiety is kinetically inert under physiological conditions (pH 7.4, 37°C). Unlike thiols or primary amines, the alkyne does not cross-react with endogenous nucleophiles, electrophiles, or reactive oxygen species (ROS).

-

Storage Protocol: As a raw powder, D-HPG is stable at room temperature but should be stored at 4°C or -20°C in a desiccated, inert atmosphere to prevent long-term oxidative degradation or moisture absorption. Solutions prepared in DMSO or distilled water should be aliquoted and frozen at -20°C, strictly avoiding multiple freeze-thaw cycles which can induce micro-precipitation.

Experimental Protocols: Synthesis and Bioconjugation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing D-HPG.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

D-HPG is typically incorporated into peptides using its Fmoc- or Boc-protected derivatives (e.g., Fmoc-D-HPG-OH).

-

Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

-

Coupling Reaction:

-

Reagents: 3 to 4 equivalents of Fmoc-D-HPG-OH, activated with HATU and DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive aza-benzotriazole ester intermediate overcomes the slight steric bulk of the homopropargyl side chain, ensuring >99% coupling efficiency.

-

Time: Incubate for 45–60 minutes at room temperature.

-

-

Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Causality: The alkyne is completely stable to strong acids like Trifluoroacetic acid (TFA). Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the alkylation of other sensitive amino acid residues during cleavage[2].

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The bioorthogonal alkyne of D-HPG is primed for CuAAC click chemistry, allowing the attachment of fluorophores, PEG chains, or targeting antibodies[3].

-

Reagent Assembly: Dissolve the D-HPG-containing peptide in a degassed aqueous buffer (e.g., PBS or a 1:1 mixture of tBuOH/H₂O). Add 1.2 equivalents of the Azide-functionalized payload.

-

Catalyst Preparation: Premix CuSO₄ (1-2 mM final) with a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 1:5 molar ratio.

-

Causality: THPTA coordinates the copper, maintaining it in a soluble state and drastically reducing the generation of reactive oxygen species that could otherwise cleave the peptide backbone.

-

-

Initiation: Add Sodium Ascorbate (5-10 mM final) to the reaction mixture.

-

Causality: Sodium ascorbate serves as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ, triggering the 1,3-dipolar cycloaddition.

-

-

Incubation & Purification: React for 1–2 hours at room temperature. Quench with EDTA to chelate the copper, followed by RP-HPLC purification.

Visualizations of Mechanisms and Workflows

Caption: Logical framework demonstrating how D-HPG's structural features dictate its therapeutic utility.

Caption: Step-by-step experimental workflow for incorporating D-HPG and performing bioconjugation.

References

- GuideChem. "(R)-2-AMINOHEX-5-YNOIC ACID 211054-02-3 wiki".

- Sigma-Aldrich. "D-Homopropargylglycine | 211054-02-3".

- BenchChem. "(R)-2-(Boc-amino)-5-hexynoic acid | 1217464-82-8".

- Google Patents. "WO2016112870A1 - Molecular constructs with targeting and effector elements".

Sources

Mechanism of bioorthogonal labeling with (2R)-2-aminohex-5-ynoic Acid

Mechanism of Bioorthogonal Labeling with (2R)-2-Aminohex-5-ynoic Acid: A Technical Guide for Peptidoglycan Dynamics

Executive Summary

(2R)-2-aminohex-5-ynoic acid, commonly known as D-homopropargylglycine (D-HPG), has emerged as a premier bioorthogonal chemical reporter for interrogating bacterial cell wall dynamics[1]. Unlike canonical L-amino acids utilized by mammalian host cells, D-amino acids are exclusive building blocks of the bacterial peptidoglycan (PG) layer[2]. This stereospecificity provides an elegant, non-destructive window into bacterial metabolism, host-pathogen interactions, and antibiotic efficacy[1].

Chemical Rationale & Structural Dynamics

The selection of D-HPG over other chemical probes is driven by strict structural and kinetic requirements:

-

Stereochemical Isolation : The (2R) configuration ensures that the probe is ignored by mammalian translational machinery[3]. This eliminates background noise when imaging intracellular pathogens within host macrophages, as mammalian cells exclusively utilize L-amino acids for protein synthesis[2].

-

Steric Permissibility : The terminal alkyne moiety is exceptionally small. PG biosynthetic enzymes—such as Mur ligases and Penicillin-Binding Proteins (PBPs)—exhibit high promiscuity toward small modifications at the D-alanine position but reject bulky fluorophores[4].

-

Alkyne vs. Azide : While azido-D-alanine (AzDAla) is also used in the field, alkynes are completely inert in biological systems, whereas azides can occasionally undergo reduction to amines in highly reducing intracellular environments[2]. Furthermore, the extra methylene group in D-HPG (compared to D-propargylglycine) extends the alkyne handle slightly further from the dense PG peptide stem, reducing steric hindrance during the subsequent click reaction.

Mechanistic Pathway of Metabolic Incorporation

The incorporation of D-HPG into the PG matrix occurs via two distinct, complementary pathways[2]:

-

Cytoplasmic De Novo Synthesis : Intracellular D-HPG is recognized by the MurF ligase, which incorporates it into the UDP-MurNAc-pentapeptide precursor (replacing the terminal D-Ala). This precursor is flipped across the membrane as Lipid II and polymerized into nascent PG[5].

-

Periplasmic Exchange : Extracellular D-HPG is directly swapped with the terminal D-alanine of mature PG strands by periplasmic L,D-transpeptidases (LDTs) and D,D-transpeptidases (PBPs)[2]. This allows the labeling of both newly synthesized and actively remodeling PG.

Metabolic incorporation of D-HPG into bacterial peptidoglycan followed by CuAAC click labeling.

Bioorthogonal Click Chemistry: The CuAAC Reaction

Once D-HPG is integrated into the cell wall, the terminal alkyne is reacted with an azide-functionalized probe (e.g., Azide-Fluor 488) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4].

The causality behind the CuAAC reagent cocktail is critical for maintaining cellular integrity:

-

CuSO4 : Provides the catalytic copper required to drive the cycloaddition.

-

Sodium Ascorbate : Acts as a reducing agent that continuously reduces inactive Cu(II) to the catalytically active Cu(I) state.

-

THPTA Ligand : Cu(I) is highly toxic; it generates Reactive Oxygen Species (ROS) that degrade DNA and proteins. THPTA coordinates the Cu(I) ion, accelerating the click reaction while shielding the cell from oxidative damage[4].

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, a labeling protocol must differentiate between true metabolic incorporation and non-specific physical adsorption. The following workflow incorporates a Lysozyme Digestion Control to self-validate the results.

Step 1: Metabolic Labeling

-

Grow the bacterial culture to the early exponential phase (OD600 ~ 0.2).

-

Supplement the media with 1–5 mM of D-HPG.

-

Incubate for 1–2 generation times (e.g., 30–60 minutes for E. coli) at 37°C. Causality: Labeling during the exponential phase ensures active PG synthesis and remodeling, maximizing D-HPG incorporation[2].

Step 2: Fixation and Permeabilization

-

Pellet cells (6,000 x g, 3 min) and wash 3x with 1x PBS to remove unincorporated D-HPG.

-

Fix cells in 70% ice-cold ethanol or 2% Paraformaldehyde (PFA) for 15 minutes.

-

Wash 3x with 1x PBS. Causality: Fixation halts metabolism and stabilizes the PG architecture, preventing probe degradation during the click reaction.

Step 3: CuAAC Click Reaction

-

Prepare the Click Master Mix (per 100 µL):

-

1x PBS (88 µL)

-

Azide-Fluorophore (1 µL of 1 mM stock)

-

CuSO4 (1 µL of 100 mM stock)

-

THPTA (5 µL of 100 mM stock)

-

Sodium Ascorbate (5 µL of 100 mM stock, freshly prepared)

-

-

Resuspend the bacterial pellet in the Click Master Mix.

-

Incubate at room temperature for 30–60 minutes in the dark.

-

Wash 3x with 1x PBS containing 0.1% Tween-20 to remove unreacted dye.

Step 4: Self-Validation (Lysozyme Control)

-

Split the labeled sample into two aliquots.

-

Treat Aliquot B with 1 mg/mL Lysozyme for 30 minutes at 37°C.

-

Analyze both aliquots via Flow Cytometry or Confocal Microscopy. Causality: Lysozyme specifically cleaves the β-(1,4)-glycosidic bonds of PG[5]. If the fluorescence signal is truly derived from D-HPG incorporated into PG, Aliquot B will show a >90% reduction in signal. If the signal remains, it indicates non-specific dye precipitation.

Self-validating experimental workflow for D-HPG metabolic labeling and fluorescence detection.

Quantitative Data & Optimization

The table below summarizes typical quantitative outcomes when optimizing D-HPG labeling compared to L-HPG (negative stereocontrol) and D-Pra (D-Propargylglycine).

| Parameter | D-HPG (2R) | L-HPG (2S) | D-Pra (D-Propargylglycine) |

| Optimal Concentration | 1 - 5 mM | 1 - 5 mM | 1 - 5 mM |

| PG Incorporation Rate | High | Negligible | High |

| Mammalian Background | < 1% | > 85% (Met surrogate) | < 1% |

| Signal-to-Noise Ratio | > 50:1 | N/A | > 45:1 |

| Lysozyme Sensitivity | > 95% signal loss | No signal loss | > 95% signal loss |

Applications in Drug Development

-

Antibiotic Mechanism of Action (MoA) Screening : By monitoring the spatial distribution of D-HPG labeling, researchers can determine if a novel antibiotic disrupts septal PG synthesis (division inhibitors) or lateral PG synthesis (elongation inhibitors)[5].

-

In Vivo Microbiome Tracking : D-amino acid probes can be administered via gavage to live animal models. Subsequent click-reaction with Near-Infrared (NIR) azide dyes enables deep-tissue imaging of the gut microbiota without genetic manipulation[3].

Sources

Engineering Next-Generation Therapeutics: The Role of (2R)-2-aminohex-5-ynoic Acid (D-HPG) in Unnatural Amino Acid Mutagenesis

Executive Summary

(2R)-2-aminohex-5-ynoic acid, commonly known as D-homopropargylglycine (D-HPG), represents a critical convergence of stereochemical engineering and bioorthogonal chemistry. As a Senior Application Scientist, I present this technical guide to detail the mechanistic rationale, translational workflows, and analytical validation required to successfully incorporate D-HPG into recombinant peptides. By leveraging D-HPG, researchers can simultaneously confer absolute protease resistance to their biologics and install a highly reactive alkyne handle for site-specific bioconjugation.

The Stereochemical and Chemical Rationale

Natural proteins are exclusively composed of L-amino acids, making them highly susceptible to rapid degradation by endogenous proteases. The substitution of a canonical amino acid with a D-enantiomer, such as D-HPG, disrupts the stereospecific recognition by proteolytic enzymes, drastically extending the in vivo half-life of peptide therapeutics[1].

Causality of the Alkyne Handle: While various D-amino acids provide stability, D-HPG is uniquely valuable because of its terminal alkyne moiety. We select the terminal alkyne over bulkier bioorthogonal handles (like cyclooctynes) because its minimal steric footprint avoids catastrophic structural clashes within the ribosomal peptidyl transferase center (PTC) during translation[2]. Post-translationally, this alkyne serves as the exclusive reaction partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the precise attachment of fluorophores, cytotoxic payloads, or half-life extension polymers without cross-reacting with native biological functional groups.

Logical framework for selecting D-HPG in peptide drug design.

Overcoming Translational Barriers

The incorporation of D-HPG cannot be achieved through standard auxotrophic expression systems (e.g., BONCAT), which readily accept its natural enantiomer, L-HPG[2]. The native translational machinery strictly enforces chiral checkpoints at both the aminoacyl-tRNA synthetase (aaRS) and the ribosome.

The Flexizyme and CFPS Solution: To bypass the aaRS chiral checkpoint, we utilize Flexizymes—engineered ribozymes capable of acylating tRNAs with virtually any activated amino acid, regardless of stereochemistry[3]. Because in vivo expression of D-amino acids is often toxic and inefficient due to endogenous D-amino acid oxidases, we deploy Cell-Free Protein Synthesis (CFPS) systems. CFPS allows for the absolute depletion of competing canonical amino acids and the introduction of mutant ribosomes engineered to accommodate D-stereocenters at the PTC.

Workflow of Flexizyme-mediated D-HPG incorporation via CFPS.

Comparative Data Presentation

Understanding the distinct operational parameters of D-HPG versus its canonical counterpart, L-HPG, is essential for rigorous experimental design.

| Property | L-HPG ((2S)-2-aminohex-5-ynoic acid) | D-HPG ((2R)-2-aminohex-5-ynoic acid) |

| Stereochemistry | L-configuration (Natural) | D-configuration (Unnatural) |

| Ribosomal Tolerance | High (Accepted by native ribosomes) | Low (Requires engineered ribosomes/CFPS) |

| Protease Resistance | Low (Susceptible to proteolysis) | High (Resistant to endogenous proteases) |

| Incorporation Method | MetRS reassignment (BONCAT) | Flexizyme / Orthogonal Translation Systems |

| Primary Application | Nascent proteome labeling | Stable peptide therapeutics, mirror-image display |

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation checkpoints to confirm causality and prevent false positives during D-HPG mutagenesis.

Phase 1: Flexizyme-Mediated tRNA Charging

Objective: Generate D-HPG-charged orthogonal tRNA bypassing native aaRS.

-

Activation: Synthesize D-HPG cyanomethyl ester (D-HPG-CME).

-

Causality: The CME leaving group provides the necessary electrophilicity for the ribozyme to catalyze esterification without requiring ATP.

-

-

Charging Reaction: Incubate 50 µM D-HPG-CME, 5 µM orthogonal tRNA, and 5 µM dFx (Flexizyme) in 50 mM HEPES-K (pH 7.5), 600 mM MgCl₂ on ice for 2 hours.

-

Validation Checkpoint (Acid-Urea PAGE): Run the reaction product on a 6.5% acid-urea polyacrylamide gel.

-

Self-Validation: The acidic pH prevents ester bond hydrolysis. A successful reaction is validated by a distinct electrophoretic mobility shift of the charged D-HPG-tRNA compared to an uncharged tRNA control.

-

Phase 2: Cell-Free Protein Synthesis (CFPS)

Objective: Translate the target peptide incorporating D-HPG at a specific amber (UAG) codon.

-

CFPS Assembly: Utilize a PURE (Protein synthesis Using Recombinant Elements) system lacking release factor 1 (RF1) to prevent premature termination at the UAG codon.

-

Translation: Add the DNA template, 10 µM D-HPG-tRNA, and engineered ribosomes. Incubate at 37°C for 3 hours.

-

Causality: The use of engineered ribosomes with modified 23S rRNA alleviates steric clashes with the D-stereocenter, enabling efficient peptide bond formation.

-

-

Validation Checkpoint (Mass Spectrometry): Purify the peptide via Ni-NTA affinity chromatography and analyze via MALDI-TOF MS.

-

Self-Validation: The mass spectrum must show a single peak corresponding to the exact mass of the D-HPG-containing peptide, confirming the absence of misincorporated canonical amino acids.

-

Phase 3: CuAAC Click-Labeling

Objective: Site-specifically conjugate an azide-functionalized payload to the D-HPG alkyne.

-

Reaction Setup: Mix the purified D-HPG peptide (10 µM) with Azide-Fluorophore/Payload (20 µM).

-

Catalyst Addition: Add 1 mM CuSO₄, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate.

-

Causality: THPTA is critical; it coordinates Cu(I), accelerating the reaction while shielding the peptide from reactive oxygen species (ROS) generated by copper[2]. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I).

-

-

Validation Checkpoint (In-Gel Fluorescence): Resolve the products on SDS-PAGE.

-

Self-Validation: Include a negative control lacking CuSO₄. Fluorescence must only be observed in the +Cu lane, proving that labeling is strictly dependent on the CuAAC mechanism and not non-specific hydrophobic interactions.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using D-HPG.

Conclusion

The strategic incorporation of (2R)-2-aminohex-5-ynoic acid (D-HPG) elevates unnatural amino acid mutagenesis from simple labeling to the engineering of highly robust, functionalized therapeutics. By coupling Flexizyme-mediated tRNA charging with cell-free translation and CuAAC chemistry, researchers can systematically overcome the biological barriers of stereochemistry. This self-validating workflow ensures high-fidelity synthesis of protease-resistant, site-specifically conjugated peptides, paving the way for next-generation biologics.

References

-

Title: Site-Specific Labeling of Proteins Using Unnatural Amino Acids Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Noncanonical Amino Acids in Biocatalysis Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Recent Advances Toward the Discovery of Drug-Like Peptides De novo Source: Frontiers in Chemistry URL: [Link]

Sources

Technical Whitepaper: Molecular Weight and Exact Mass Determination of (2R)-2-aminohex-5-ynoic Acid

Executive Summary

(2R)-2-aminohex-5-ynoic acid , widely known in the biochemical community as D-homopropargylglycine (D-HPG) , is a non-canonical amino acid (ncAA) characterized by a terminal alkyne moiety. It serves as a critical structural probe in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and is used extensively to monitor protein synthesis dynamics.

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) to track D-HPG incorporation or its synthetic derivatives, precise differentiation between its average molecular weight and monoisotopic exact mass is a foundational requirement. This whitepaper details the theoretical mass calculations, isotopic distribution logic, and self-validating experimental protocols required for the exact mass determination of D-HPG.

Chemical Identity & Structural Analysis

Before performing mass calculations, it is critical to map the atomic composition and functional domains of the molecule. The structural properties dictate both its reactivity in biological systems and its ionization behavior in a mass spectrometer.

-

IUPAC Name: (2R)-2-aminohex-5-ynoic acid

-

Common Synonyms: D-Homopropargylglycine, D-HPG

-

CAS Registry Number: 211054-02-3

-

Molecular Formula: C6H9NO2

Functional domains of (2R)-2-aminohex-5-ynoic acid and their applications.

Theoretical Mass Calculations: Average vs. Exact Mass

In drug development and proteomics, conflating average molecular weight with monoisotopic exact mass leads to catastrophic failures in HRMS data interpretation.

The Causality of Mass Selection: The average molecular weight accounts for the natural abundance of all isotopes (e.g., ^13^C, ^2^H, ^15^N) and is strictly used for bulk stoichiometric calculations, such as weighing reagents for assay preparation. Conversely, the monoisotopic exact mass is calculated using only the mass of the most abundant, lowest-mass isotope for each element. High-resolution instruments (like Orbitrap or Q-TOF) resolve these isotopic peaks. If an analyst uses the average mass to set the MS extraction window, the primary monoisotopic peak will fall outside the detection window, leading to false negatives in drug metabolism studies.

Atomic Composition & Mass Data

The following table summarizes the quantitative data required to calculate both the average and exact mass of D-HPG ().

| Element | Count | Average Atomic Mass ( g/mol ) | Monoisotopic Mass (Da) | Total Exact Mass Contribution (Da) |

| Carbon (C) | 6 | 12.011 | 12.000000 | 72.000000 |

| Hydrogen (H) | 9 | 1.008 | 1.007825 | 9.070425 |

| Nitrogen (N) | 1 | 14.007 | 14.003074 | 14.003074 |

| Oxygen (O) | 2 | 15.999 | 15.994915 | 31.989830 |

| Total | 18 | 127.14 g/mol | - | 127.063329 Da |

Mass Spectrometry (MS) Dynamics & Ionization

When analyzing D-HPG via Electrospray Ionization (ESI), the molecule typically undergoes protonation in positive mode (ESI+) or deprotonation in negative mode (ESI-).

Ionization Causality: The addition of a proton (H+) adds the exact mass of a proton (1.007276 Da), not a hydrogen atom (1.007825 Da), because the electron is left behind during the ionization process. Understanding this sub-atomic distinction is crucial for sub-ppm mass accuracy.

-

Neutral Monoisotopic Mass: 127.063329 Da

-

[M+H]+ Exact m/z: 127.063329 + 1.007276 = 128.070605

-

[M-H]- Exact m/z: 127.063329 - 1.007276 = 126.056053

-

[M+Na]+ Exact m/z: 127.063329 + 22.989769 = 150.053098

Experimental Protocol: HRMS Validation of D-HPG

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It incorporates real-time internal calibration (lock mass) and orthogonal validation criteria (mass error thresholds and isotopic pattern matching). If any parameter fails, the system automatically flags the run as invalid, preventing false-positive identification ().

Step-by-Step Methodology

-

Sample Preparation: Dissolve the (2R)-2-aminohex-5-ynoic acid standard in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

-

Causality: Methanol provides efficient droplet desolvation in the ESI source due to its low surface tension. The 0.1% FA lowers the pH, ensuring the amino group (-NH2) is fully protonated (-NH3+), which maximizes the yield of [M+H]+ ions and drastically improves the signal-to-noise ratio.

-

-

Instrument Calibration: Infuse a calibration solution (e.g., sodium formate) to calibrate the mass spectrometer. Ensure the resolving power is set to ≥ 60,000 at m/z 200. Enable the lock-mass feature for real-time axis correction.

-

Sample Introduction: Introduce the sample via direct infusion at a flow rate of 5 µL/min using a syringe pump.

-

Data Acquisition: Acquire full-scan high-resolution mass spectra (m/z 50–500) in positive ion mode (ESI+).

-

Data Processing & Orthogonal Validation:

-

Primary Validation: Extract the ion chromatogram (XIC) for m/z 128.0706 with a narrow mass window. The mass error must be calculated as: [(Observed m/z - Theoretical m/z) / Theoretical m/z] × 10^6. The run is only valid if the error is ≤ 5 ppm .

-

Secondary Validation (Isotope Pattern): Verify the M+1 peak (m/z ~129.073). Because Carbon-13 has a natural abundance of ~1.07%, a molecule with 6 carbons should exhibit an M+1 peak intensity of approximately 6.42% relative to the base monoisotopic peak. A mismatch indicates an isobaric interference rather than pure D-HPG.

-

Self-validating HRMS workflow for exact mass confirmation of D-HPG.

Applications in Drug Development & Proteomics

The precision in exact mass calculation is critical for downstream applications. D-HPG is heavily utilized as a methionine surrogate in metabolic labeling. Because the endogenous methionyl-tRNA synthetase (MetRS) can promiscuously activate D-HPG, it is incorporated into newly synthesized proteins at varying rates ().

Following incorporation, the terminal alkyne is reacted with azide-functionalized fluorophores or biotin tags via CuAAC (). HRMS is subsequently used to map the exact sites of D-HPG incorporation by analyzing the tryptic peptides. An exact mass shift of -21.9877 Da (the exact mass difference between Methionine[149.0510 Da] and HPG [127.0633 Da]) is the mathematical key used by proteomics software to identify the modified peptides and quantify translational dynamics.

References

-

Title: L-Homopropargylglycine (L-HPG) / D-Homopropargylglycine Properties Source: Jena Bioscience URL: [Link]

-

Title: Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates Source: PubMed Central (PMC) URL: [Link]

-

Title: Homopropargylglycine | CAS#:215160-72-8 / 211054-02-3 Source: Chemsrc Chemical Database URL: [Link]

Beyond the L-Enantiomer: The Discovery, History, and Application of (2R)-2-Aminohex-5-Ynoic Acid (D-Homopropargylglycine) in Click Chemistry

Executive Summary

The advent of bioorthogonal chemistry fundamentally transformed chemical biology, allowing researchers to track, isolate, and modify biomolecules in complex living systems. Central to this revolution was the development of non-canonical amino acids (ncAAs) that serve as stealthy chemical handles. While L-homopropargylglycine (L-HPG) became the gold standard for metabolic labeling via the endogenous methionyl-tRNA synthetase (MetRS), the therapeutic application of L-peptides remains bottlenecked by their rapid proteolytic degradation in vivo.

Enter (2R)-2-aminohex-5-ynoic acid , commonly known as D-homopropargylglycine (D-HPG). By flipping the stereocenter from the canonical L- (S) configuration to the D- (R) configuration, chemists engineered a building block that marries the bioorthogonal reactivity of a terminal alkyne with the absolute proteolytic resistance of a D-amino acid. This technical guide explores the historical context, mechanistic utility, and advanced applications of D-HPG in modern drug development, specifically in the realms of peptidomimetics and targeted protein degradation (PROTACs).

Chemical Identity and Structural Significance

D-HPG (CAS: 211054-02-3) is a six-carbon amino acid featuring a terminal alkyne moiety 1. Unlike its L-counterpart, D-HPG is not recognized by wild-type ribosomal machinery. Its incorporation into peptide scaffolds relies entirely on Solid-Phase Peptide Synthesis (SPPS) or advanced chemoenzymatic macrocyclization techniques.

The causality here is critical: the inability of endogenous proteases to recognize the D-stereocenter ensures that D-HPG-containing peptides exhibit extended serum half-lives, a non-negotiable requirement for peptide-based therapeutics.

Table 1: Comparative Chemical Properties of Homopropargylglycine Enantiomers and Methionine

| Property | (2S)-2-aminohex-5-ynoic acid (L-HPG) | (2R)-2-aminohex-5-ynoic acid (D-HPG) | L-Methionine (Canonical) |

| CAS Number | 98891-36-2 | 211054-02-3 | 63-68-3 |

| Stereochemistry | L (S) | D (R) | L (S) |

| Side Chain | Terminal Alkyne | Terminal Alkyne | Thioether |

| Proteolytic Stability | Low (Natural Susceptibility) | High (Protease Resistant) | Low |

| Primary Application | In vivo BONCAT, metabolic labeling | Synthetic peptidomimetics, PROTACs | Natural protein synthesis |

| Incorporation Method | Ribosomal (via MetRS) | SPPS / Engineered tRNAs | Ribosomal |

Historical Milestones in D-HPG Click Chemistry

The history of D-HPG is inextricably linked to the evolution of click chemistry. Following the introduction of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal in the early 2000s, the race began to functionalize biomolecules with terminal alkynes.

Initially, L-HPG dominated the landscape due to its seamless integration into living cells for Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) 2. However, as the pharmaceutical industry shifted towards peptide therapeutics, the limitations of L-peptides became glaringly apparent. In the 2010s, the commercial synthesis of Fmoc-protected D-HPG allowed chemists to build protease-resistant, click-ready scaffolds 3.

Recent landmark patents highlight the maturation of D-HPG. For instance, US Patent 20160208020A1 details the use of D-HPG in peptide core-based multi-arm linkers, enabling precise conjugation of targeting and effector elements via CuAAC 4. Similarly, European Patent EP4541891A1 describes the integration of D-HPG into novel Low-density lipoprotein receptor-related protein-1 (LRP1) binding peptides, facilitating receptor-mediated transcytosis across the blood-brain barrier 5.

Mechanistic Insights: The Logic of D-HPG Conjugation

The terminal alkyne of D-HPG is highly specific; it is biologically inert until exposed to an azide in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. Because D-HPG is a terminal alkyne, it cannot participate directly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without prior modification, as SPAAC requires a strained cyclooctyne (e.g., DBCO). Therefore, D-HPG serves as the ideal orthogonal handle for CuAAC in complex synthetic pipelines.

Figure 1: Logical relationship between D-HPG structural properties and its therapeutic applications.

Experimental Protocol: SPPS and CuAAC Labeling of D-HPG Peptides

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the incorporation and functionalization of D-HPG. The use of Fmoc-D-HPG-OH requires careful activation to prevent racemization, though the D-configuration is generally stable under standard SPPS conditions.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation : Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

-

Coupling of Fmoc-D-HPG-OH :

-

Dissolve 3 equivalents of Fmoc-D-HPG-OH and 3 eq of HATU in DMF.

-

Add 6 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality Note: HATU/DIPEA provides rapid amide bond formation, minimizing the time the activated ester is exposed to base, thereby preventing epimerization of the D-stereocenter.

-

React for 60 minutes at room temperature.

-

-

Validation : Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

-

Cleavage : Treat the resin with Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

Phase 2: CuAAC Click Conjugation

-

Reaction Setup : Dissolve the D-HPG-containing peptide (1 mM) and an azide-functionalized payload (e.g., Azide-Fluorophore or Azide-PROTAC ligand, 1.2 mM) in a degassed mixture of t-Butanol/Water (1:1).

-

Catalyst Generation : Prepare a fresh solution of CuSO4 (0.1 mM) and Sodium Ascorbate (0.5 mM).

-

Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Degassing prevents the rapid oxidation of Cu(I) back to Cu(II), ensuring high reaction yields.

-

-

Conjugation : Add the catalyst mixture to the peptide solution. Stir at room temperature for 4 hours.

-

Self-Validation Control : Run a parallel reaction omitting Sodium Ascorbate. No product should form, confirming the reaction is strictly Cu(I)-dependent and bioorthogonal.

-

Purification : Purify the triazole-linked product via preparative RP-HPLC and verify the mass via LC-MS.

Figure 2: Step-by-step experimental workflow for D-HPG incorporation and bioorthogonal functionalization.

Advanced Applications in Drug Development

The true value of (2R)-2-aminohex-5-ynoic acid lies in its dual functionality. In the development of Targeted Protein Degraders (PROTACs) , linkers must withstand the harsh proteolytic environment of the cytosol while maintaining optimal distance between the E3 ligase ligand and the target binder. D-HPG provides a rigid, degradation-resistant anchor point for multi-arm linkers.

Furthermore, in neuropharmacology, delivering biologics across the blood-brain barrier (BBB) remains a monumental challenge. Recent innovations utilize D-HPG in the synthesis of LRP1-binding peptides. By incorporating D-HPG, these peptides resist serum proteases long enough to bind the LRP1 receptor and undergo transcytosis, effectively dragging click-conjugated therapeutic payloads into the central nervous system.

Conclusion

While L-homopropargylglycine paved the way for metabolic labeling, (2R)-2-aminohex-5-ynoic acid (D-HPG) has emerged as the cornerstone of synthetic, bioorthogonal peptidomimetics. By leveraging the absolute stereospecificity of endogenous proteases against the D-configuration, alongside the robust reactivity of the terminal alkyne, researchers can engineer next-generation therapeutics that are both highly targeted and exceptionally stable in vivo.

References

- Precise PEG. "D-Homopropargylglycine | 211054-02-3".

- BroadPharm. "L-Homopropargylglycine(hydrochloride), 942518-19-6".

- Biochemexperts. "Fmoc-D-β-homopropargylglycine".

- Google Patents. "US20160208020A1 - Peptide core-based multi-arm linkers".

- European Patent Office. "EP 4541891 A1 - NOVEL LRP1-BINDING PEPTIDE".

Sources

An In-depth Technical Guide to the Toxicity and In Vitro Biosafety of (2R)-2-aminohex-5-ynoic Acid

Introduction

(2R)-2-aminohex-5-ynoic acid is a synthetic amino acid analogue characterized by a terminal alkyne group. Its structural similarity to natural amino acids suggests potential applications in pharmaceutical research and chemical biology, possibly as an enzyme inhibitor or a metabolic probe.[1] As with any novel chemical entity intended for biological application, a thorough evaluation of its safety profile is a prerequisite for further development.[2] This guide provides a comprehensive framework for the in vitro biosafety and toxicity assessment of (2R)-2-aminohex-5-ynoic acid, grounded in established principles of toxicology and regulatory science.

This document is intended for researchers, scientists, and drug development professionals. It outlines the critical experimental workflows and provides the scientific rationale behind the selection of specific assays. The goal is to build a foundational understanding of the potential cytotoxic and genotoxic liabilities of this molecule before advancing to more complex biological systems.

Part 1: Initial Hazard Identification and Rationale for In Vitro Testing

Preliminary safety information for structurally related compounds, such as the hydrochloride salt of the (2S)-enantiomer, indicates potential for skin, eye, and respiratory irritation.[3] However, this information is insufficient for a comprehensive risk assessment. In vitro biosafety testing provides a crucial first tier in the toxicological evaluation of a new chemical entity. These assays are designed to be rapid, cost-effective, and require minimal amounts of the test substance, allowing for early identification of potential hazards and informing the decision to proceed with further development.[4]

The core objectives of the in vitro biosafety assessment for (2R)-2-aminohex-5-ynoic acid are to:

-

Determine its potential to cause cell death (cytotoxicity).

-

Assess its ability to damage genetic material (genotoxicity).

-

Investigate its potential to inhibit key metabolic enzymes.

The following sections detail the experimental protocols and underlying principles for a robust in vitro evaluation.

Experimental Workflow for In Vitro Biosafety Assessment

The logical flow of the in vitro biosafety assessment is depicted in the diagram below. The process begins with fundamental cytotoxicity screening to determine the relevant concentration range for subsequent, more specific assays.

Caption: A logical workflow for the in vitro biosafety assessment of a novel chemical entity.

Part 2: Cytotoxicity Assessment

The initial step in evaluating the biosafety of (2R)-2-aminohex-5-ynoic acid is to determine its effect on cell viability. Cytotoxicity assays provide a quantitative measure of the concentration at which the compound induces cell death. This data is critical for establishing the dose range for subsequent, more complex assays like genotoxicity tests.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a fibroblast line like L929) in 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[5]

-

Compound Preparation: Prepare a stock solution of (2R)-2-aminohex-5-ynoic acid in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.

-

Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[5]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).[6]

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear, tabular format.

| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |

| HepG2 | MTT | 24 | Example: 150.5 |

| HepG2 | MTT | 48 | Example: 98.2 |

| L929 | Neutral Red | 24 | Example: 210.8 |

| L929 | Neutral Red | 48 | Example: 175.4 |

Part 3: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[2][7] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic endpoints.[7][8]

The Standard In Vitro Genotoxicity Battery

The recommended testing strategy involves a tiered approach to assess different types of genetic damage.

Caption: Core components of the in vitro genotoxicity testing battery.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts, induced by the test compound.

Step-by-Step Methodology:

-

Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

-

Exposure: Expose the bacterial strains to a range of concentrations of (2R)-2-aminohex-5-ynoic acid.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for growth.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Protocol 3: In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[9] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) agents.[4]

Step-by-Step Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.

-

Treatment: Treat the cells with (2R)-2-aminohex-5-ynoic acid at several concentrations (typically up to the CC50 value), with and without metabolic activation (S9).

-

Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of mitosis.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

-

Scoring: Analyze the cells using microscopy or flow cytometry to determine the frequency of micronuclei in binucleated cells.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Data Presentation: Genotoxicity

Genotoxicity data should be presented clearly, indicating the test conditions and outcomes.

| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µM) | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100, etc. | With and Without | Example: 0.1 - 1000 | Negative |

| In Vitro Micronucleus | Human Lymphocytes | With and Without | Example: 1 - 100 | Negative |

| In Vitro Chromosomal Aberration | CHO Cells | With and Without | Example: 1 - 100 | Negative |

Part 4: Mechanistic Insights - Enzyme Inhibition Assays

As an amino acid analogue, (2R)-2-aminohex-5-ynoic acid could potentially interact with enzymes involved in amino acid metabolism or other key cellular pathways.[10] Enzyme inhibition assays are crucial for identifying such interactions, which could have toxicological implications.[11]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Step-by-Step Methodology:

-

Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

-

Substrate: Select a specific fluorescent or chromogenic substrate for each CYP isoform.

-

Incubation: Incubate the enzyme, substrate, and a range of concentrations of (2R)-2-aminohex-5-ynoic acid.

-

Reaction: Initiate the reaction by adding a cofactor (NADPH).

-

Detection: Measure the formation of the metabolized product over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).[10]

Data Presentation: Enzyme Inhibition

| Enzyme | Substrate | IC50 (µM) | Inhibition Type |

| CYP3A4 | Specific Probe | Example: >100 | Not Determined |

| CYP2D6 | Specific Probe | Example: 85.3 | Competitive |

| CYP2C9 | Specific Probe | Example: >100 | Not Determined |

Conclusion

This guide provides a foundational framework for the in vitro toxicity and biosafety assessment of (2R)-2-aminohex-5-ynoic acid. By systematically evaluating its cytotoxicity, genotoxicity, and potential for enzyme inhibition, researchers can build a comprehensive safety profile. The data generated from these assays are essential for making informed decisions about the continued development of this and other novel chemical entities. A negative result in this battery of tests provides a degree of confidence in the compound's safety, while a positive result would trigger further mechanistic studies to understand the underlying toxicological pathways. This structured approach ensures scientific rigor and aligns with regulatory expectations for preclinical drug development.

References

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.

- Aurigene Pharmaceutical Services. (2021, July 2). In Vitro Genotoxicity Assays Testing Services.

- IITRI. (n.d.). Genetic Toxicology Studies.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.

- Smolecule. (2023, August 17). Buy 2-Aminohex-5-enoic acid hydrochloride.

- Al-Sabbagh, H., et al. (2023).

- Kareem, N., et al. (2023).

- Dou, C., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.

- Renwick, A. G. (n.d.).

- PubChem. (n.d.). (2S)-2-aminohex-5-ynoic acid hydrochloride.

- LookChem. (n.d.). (S)-2-AMINOHEX-5-YNOIC ACID.

Sources

- 1. lookchem.com [lookchem.com]

- 2. iitri.org [iitri.org]

- 3. (2S)-2-aminohex-5-ynoic acid hydrochloride | C6H10ClNO2 | CID 136212900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fda.gov [fda.gov]

- 8. In Vitro Genotoxicity Assays Testing Services | CRO Company [aurigeneservices.com]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives [mdpi.com]

- 11. Assessment of enzyme induction and enzyme inhibition in humans: toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Labeling of Proteins with L-Homopropargylglycine

A Guide to Probing Newly Synthesized Proteomes with Bioorthogonal Chemistry

Introduction: Unveiling the Dynamics of Protein Synthesis

In the intricate landscape of cellular biology, the proteome is a dynamic entity, constantly changing in response to internal and external cues. Understanding which proteins are synthesized at a given time is crucial for deciphering cellular responses in both health and disease.[1][2][3] Metabolic labeling with non-canonical amino acids has emerged as a powerful technique to selectively tag and identify newly synthesized proteins (NSPs) within a complex proteome.[1][4] This approach, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), utilizes amino acid analogs that are incorporated into proteins during translation.[5][6][7] These analogs bear a unique chemical handle—either an azide or an alkyne—that can be specifically and efficiently tagged with a reporter molecule through a bioorthogonal "click" reaction.[8][9]

This guide provides a detailed protocol for the metabolic labeling of proteins using (2R)-2-aminohex-5-ynoic acid, more commonly known in the scientific literature as L-Homopropargylglycine (HPG). HPG is an analog of the essential amino acid methionine, containing a terminal alkyne group.[10][11] This alkyne moiety serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allowing for the covalent attachment of azide-functionalized reporter molecules for downstream analysis.[10][12] While another methionine analog, L-Azidohomoalanine (AHA), which contains an azide group, is also widely used, this guide will focus on the application of the alkyne-containing HPG.[5][13][14]

The Principle: A Two-Step Strategy for Tagging Nascent Proteins

The BONCAT methodology using HPG is a two-step process that enables the specific identification of proteins synthesized within a defined time window.

-

Metabolic Incorporation of HPG: Cultured cells or organisms are incubated in a medium where methionine is replaced by HPG. The cellular translational machinery recognizes HPG as a methionine surrogate and incorporates it into newly synthesized proteins.[10][12] The efficiency of incorporation can be enhanced by first depleting the intracellular pool of methionine.[10][15]

-

Bioorthogonal "Click" Reaction: After the labeling period, cells are lysed, and the proteome is harvested. The alkyne-bearing proteins are then selectively and covalently tagged with an azide-containing reporter molecule via the CuAAC reaction.[1][8] This reporter can be a fluorescent dye for visualization or a biotin tag for enrichment and subsequent identification by mass spectrometry.[1][16]

The high specificity and efficiency of the click reaction ensure minimal off-target labeling, providing a clean and robust method for studying the nascent proteome.[7]

Experimental Workflow Overview

Caption: Overall workflow for BONCAT using HPG.

Detailed Experimental Protocols

Part A: Metabolic Labeling of Cultured Cells with L-Homopropargylglycine (HPG)

This protocol is optimized for adherent mammalian cell lines in a 6-well plate format. Adjustments may be necessary for different cell types or culture formats.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free medium (same formulation as complete medium but lacking L-methionine)[15]

-

Dialyzed Fetal Bovine Serum (dFBS)[15]

-

L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or sterile water)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[17] Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Methionine Depletion (Crucial for Efficient Labeling):

-

HPG Labeling:

-

Prepare the HPG labeling medium by adding HPG stock solution to the methionine-free medium to achieve the desired final concentration (see Table 1 for recommendations).

-

Aspirate the methionine-depletion medium.

-

Add 2 mL of the HPG labeling medium to each well.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).[19] For pulse-chase experiments, shorter labeling times may be used.

-

-

Controls: It is essential to include proper controls:

-

Negative Control 1 (No HPG): Cells incubated in methionine-free medium without HPG.

-

Negative Control 2 (Inhibition of Protein Synthesis): Cells pre-treated with a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide or 40 µM anisomycin) for 30 minutes before and during HPG labeling.[9][18][19] This control confirms that HPG incorporation is dependent on active protein synthesis.

-

-

Harvesting Cells:

-

After the labeling period, place the plate on ice.

-

Aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.

-

Proceed immediately to cell lysis and protein extraction (Part B).

-

| Cell Line | HPG Concentration | Labeling Time | Reference(s) |

| HEK293 | 25-50 µM | 1-4 hours | [13] |

| HeLa | 50 µM | 1-4 hours | [4] |

| Primary Neurons | 50 µM | 2-4 hours | [20] |

| E. coli | 50-100 µM | 1 hour | [11][21] |

| Arabidopsis thaliana | 50 µM | 30 min - 24 hours | [14][22] |

Table 1: Recommended Starting Conditions for HPG Labeling. Concentrations and times should be optimized for each specific cell line and experimental goal.

Part B: Cell Lysis and Protein Extraction

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

Benzonase® nuclease (optional, to reduce viscosity from DNA)

-

BCA protein assay kit or similar

Procedure:

-

Cell Lysis:

-

Add 100-200 µL of ice-cold lysis buffer (supplemented with protease inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

If the lysate is viscous, add Benzonase® nuclease and incubate on ice for 15-30 minutes.[23]

-

-

Clarification of Lysate:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]

-

-

Protein Quantification:

-

Transfer the supernatant (containing the soluble proteome) to a new pre-chilled tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA).[23]

-

The protein lysate can be stored at -80°C or used immediately for the click chemistry reaction.

-

Part C: Click Chemistry Reaction for Protein Tagging

This protocol describes the conjugation of an azide-biotin tag to HPG-labeled proteins in the lysate.

Materials:

-

HPG-labeled protein lysate (from Part B)

-

Azide-PEG4-Biotin stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in order. The final volume can be adjusted as needed.

-

Protein Lysate: 50-100 µg of total protein.

-

Adjust volume with PBS to ~85 µL.

-

Azide-PEG4-Biotin: 2.5 µL (final concentration ~250 µM).

-

TCEP: 2 µL (final concentration ~1 mM). Vortex briefly.

-

TBTA: 2.5 µL (final concentration ~250 µM). Vortex briefly.

-

-

Initiate the Reaction:

-

Add CuSO₄: 2 µL (final concentration ~1 mM).

-

Vortex the reaction mixture immediately and thoroughly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker, protected from light.[24]

-

-

Stopping the Reaction/Sample Preparation for Downstream Analysis:

-

For SDS-PAGE analysis, add 4X Laemmli sample buffer, boil for 5-10 minutes, and proceed to electrophoresis. Biotinylated proteins can be detected by western blot using streptavidin-HRP.

-

For enrichment, the reaction mixture can be subjected to protein precipitation (e.g., with methanol/chloroform) to remove excess reagents before resuspension and binding to streptavidin-coated beads.

-

Mechanism of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC "click" reaction mechanism.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Labeling Signal | - Inefficient methionine depletion.- Low HPG concentration or short incubation time.- Protein synthesis was inhibited in the cells.- Inactive click chemistry reagents. | - Increase methionine depletion time to 60 minutes.- Optimize HPG concentration and labeling duration (see Table 1).- Check cell viability and metabolic activity.- Prepare fresh TCEP and CuSO₄ solutions. |

| High Background Signal | - Non-specific binding of the reporter to the membrane or beads.- Insufficient washing after cell lysis or enrichment. | - Include a pre-clearing step with beads before adding the lysate.- Increase the number and stringency of wash steps.- Use a blocking agent like BSA during incubations.[17] |

| Cell Toxicity Observed | - HPG concentration is too high.- Prolonged incubation in methionine-free medium. | - Perform a dose-response curve to determine the optimal, non-toxic HPG concentration.- Reduce the duration of methionine depletion and HPG labeling.[20] |

Conclusion and Future Perspectives

The metabolic labeling of proteins with L-Homopropargylglycine provides a robust and versatile platform for investigating the dynamics of protein synthesis in a wide range of biological systems.[12][14] This technique, coupled with the power of bioorthogonal click chemistry, allows researchers to capture a snapshot of the proteome in response to various stimuli, developmental stages, or disease states.[6][24] The ability to specifically enrich and identify newly synthesized proteins opens up avenues for biomarker discovery, understanding mechanisms of drug action, and unraveling the complex regulation of protein homeostasis.[25][26] As new bioorthogonal chemistries and analytical technologies continue to emerge, the precision and scope of metabolic protein labeling are set to expand even further, promising deeper insights into the dynamic world of the proteome.

References

- Anim, E. P., Mezzanotte, J., Chu, S., & Stochaj, U. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One.

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

-

Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(8), 631-639. [Link]

-

Glenn, W. S., Stone, S. E., Ho, Y. N., & Vierstra, R. D. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543–1553. [Link]

-

Glenn, W. S., Stone, S. E., Ho, Y. N., & Vierstra, R. D. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543-1553. [Link]

-

Kendall, A. K., G-Day, A. C., Rasko, D. A., & Goodlett, D. R. (2023). Optimized Bioorthogonal Non-canonical Amino Acid Tagging to Identify Serotype-Specific Biomarkers in Verotoxigenic Escherichia coli. ACS Infectious Diseases. [Link]

-

Boyce, D. M., Weerasekara, V. K., & Smyl, C. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Proteomes, 13(4), 63. [Link]

-

G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. [Link]

-

Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]

-

McClatchy, D. B., Gatdula, M. M., & Yates, J. R. (2015). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research. [Link]

-

Xian, H., & Liou, Y. C. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1148-1150. [Link]

-

Xian, H., & Liou, Y. C. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1148-1150. [Link]

-

Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International journal of molecular sciences, 24(14), 11779. [Link]

-

Biocompare. (2020, June 2). Unnatural Amino Acid that Can Detect Newly Produced Proteins. [Link]

-

Boyce, D. M., Weerasekara, V. K., & Smyl, C. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Proteomes. [Link]

-

Boyce, D. M., Weerasekara, V. K., & Smyl, C. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. R Discovery. [Link]

-

Lynn, J., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. [Link]

-

Helm, M. (2017). Tissue Specific Labeling in Proteomics. International journal of molecular sciences, 18(7), 1549. [Link]

-

Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. [Link]

-

Al-Tamari, A., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv. [Link]

-

Al-Tamari, A. (2020). Probing protein dynamics in vivo using non-canonical amino acid labeling. Doctoral Dissertations. [Link]

-

Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., & Ngo, J. T. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current protocols in cell biology, Chapter 7, Unit 7.11. [Link]

-

Star-Telegram. (2021, September 14). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols. [Link]

-

Uttamapinant, C., Howe, C. G., & Tirrell, D. A. (2018). THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nature communications, 9(1), 1-11. [Link]

-

Radboud Repository. (n.d.). EFFICIENT METABOLIC PROTEIN LABELING WITH NONCANONICAL THREONINE ANALOGS. [Link]

-

Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

-

ResearchGate. (n.d.). Experimental timeline for 30 min or 4 h AHA-labeling Seed cells on Day.... [Link]

-

Hauke, S., & T. (2014). Two-step protein labeling utilizing lipoic acid ligase and Sonogashira cross-coupling. Bioconjugate chemistry, 25(9), 1645-1649. [Link]

-

bioRxiv. (2025, May 23). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. [Link]

-

Frontiers. (n.d.). One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline. [Link]

-

Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biocompare.com [biocompare.com]

- 14. In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana | bioRxiv [biorxiv.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment [mdpi.com]

- 25. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. discovery.researcher.life [discovery.researcher.life]

Application Note: Strategies for the Incorporation of (2R)-2-Aminohex-5-Ynoic Acid (D-HPG) in Mammalian Cell Culture Systems

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal chemistry, Genetic Code Expansion (GCE), and Host-Pathogen Interaction Models.

Introduction & Mechanistic Causality

The non-canonical amino acid (2R)-2-aminohex-5-ynoic acid , commonly known as D-homopropargylglycine (D-HPG) , is a powerful chemical reporter equipped with a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1].

A critical pitfall in metabolic labeling is stereochemical confusion. While its enantiomer, L-HPG ((2S)-isomer), is widely used as a methionine surrogate for global nascent protein labeling (BONCAT) via endogenous Methionyl-tRNA synthetase (MetRS), D-HPG is strictly rejected by mammalian endogenous translational machinery [2]. Mammalian MetRS exhibits rigid stereospecificity, preventing the incorporation of D-amino acids into the host proteome.

Rather than a limitation, this "stereochemical barrier" provides a profound experimental advantage. By utilizing D-HPG, researchers can achieve absolute orthogonality in mammalian cell cultures for three specialized applications:

-

Host-Pathogen Infection Models: Selectively labeling the peptidoglycan (PG) of intracellular bacteria without background labeling of the mammalian host[3].

-

Genetic Code Expansion (GCE): Site-specific incorporation into recombinant proteins using engineered orthogonal translation systems (OTS) to confer protease resistance[4].

-

Synthetic Peptide Engineering: Exogenous delivery of D-HPG-functionalized peptides for targeted drug delivery, exploiting the D-isomer's inherent resistance to mammalian proteases[5].

Fig 1. Stereochemical sorting of HPG enantiomers by endogenous and orthogonal translation systems.

Quantitative Data & Reagent Profiling

To ensure experimental fidelity, it is vital to distinguish the operational parameters of D-HPG from its L-isomer.

Table 1: Comparative Analysis of HPG Enantiomers in Mammalian Cell Culture

| Parameter | (2S)-2-Aminohex-5-Ynoic Acid (L-HPG) | (2R)-2-Aminohex-5-Ynoic Acid (D-HPG) |

| Common Nomenclature | L-Homopropargylglycine | D-Homopropargylglycine |

| Endogenous Incorporation | Yes (via Host MetRS) | No (Stereochemically blocked) |

| Primary Application | Global nascent proteome labeling | Orthogonal translation, Pathogen labeling |

| Target Machinery | Mammalian Methionyl-tRNA Synthetase | Engineered PylRS / Bacterial Transpeptidases |

| Protease Susceptibility | High (Endogenous mammalian proteases) | Low (Highly protease-resistant) |

| Standard Working Conc. | 50 µM - 1 mM | 1 mM - 5 mM |

Experimental Protocols

Protocol A: Selective Peptidoglycan Labeling of Intracellular Pathogens

Causality: Bacteria utilize D-amino acids (e.g., D-Alanine) in their peptidoglycan (PG) cell wall. D-HPG acts as a D-Ala surrogate and is incorporated by bacterial D,D-transpeptidases[3]. Because mammalian macrophages lack D-amino acid incorporation machinery, pulsing infected cells with D-HPG exclusively labels the actively replicating intracellular bacteria, providing a zero-background readout of pathogen dynamics[1].

Self-Validating System: This protocol requires an uninfected macrophage control pulsed with D-HPG. Any fluorescent signal in this control indicates incomplete washing or non-specific dye trapping, invalidating the assay.

Step-by-Step Workflow:

-

Cell Culture & Infection: Seed mammalian macrophages (e.g., RAW 264.7 or primary BMDMs) in 6-well plates at 1×106 cells/well. Infect with the target intracellular pathogen (e.g., Listeria monocytogenes) at an MOI of 10 for 1 hour.

-

Extracellular Bacterial Clearance: Wash cells 3x with PBS. Add media containing 50 µg/mL gentamicin for 30 minutes to kill extracellular bacteria.

-

Metabolic Labeling (D-HPG Pulse): Replace with fresh media containing 10 µg/mL gentamicin and 2 mM D-HPG . Incubate for 2–4 hours at 37°C, 5% CO₂.

-

Fixation & Permeabilization: Wash cells 3x with ice-cold PBS. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature (RT). Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

CuAAC Click Chemistry: Prepare the click reaction cocktail freshly:

-

100 mM Tris-HCl (pH 8.5)

-

1 mM CuSO₄

-

100 µM THPTA ligand

-

5 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide)

-

5 mM Sodium Ascorbate (add last to initiate). Incubate cells in the dark for 1 hour at RT.

-

-

Imaging: Wash 5x with PBS containing 0.1% Tween-20. Counterstain with DAPI and image via confocal microscopy.

Fig 2. Workflow for selective metabolic labeling of intracellular bacteria using D-HPG.

Protocol B: Genetic Code Expansion (GCE) in Mammalian Cells

Causality: To bypass the stereospecificity of endogenous MetRS, an orthogonal translation system (OTS) must be introduced. Engineered variants of the Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNA_CUA) from Methanosarcina species can be evolved to accept D-amino acids and suppress an amber stop codon (UAG)[4]. This allows the site-specific incorporation of D-HPG into a target recombinant protein, conferring localized protease resistance and a bioorthogonal handle[5].